molecular formula C18H20N4S B2599103 2-cyclopropyl-1-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2380084-43-3

2-cyclopropyl-1-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2599103
CAS No.: 2380084-43-3
M. Wt: 324.45
InChI Key: VSKWETHVFNVIHB-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of cyclopropyl, azetidinyl, thiazolyl, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the thiazole ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Synthesis of the azetidinyl moiety: The azetidinyl ring can be formed by cyclization of a β-amino ester with a suitable electrophile.

    Coupling of the thiazole and azetidinyl moieties: The thiazole and azetidinyl rings can be coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the benzodiazole ring: The benzodiazole ring can be synthesized by cyclization of an o-phenylenediamine derivative with a suitable carboxylic acid or ester.

    Final coupling: The final compound can be obtained by coupling the cyclopropyl group to the benzodiazole ring using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, optimization of reaction conditions, and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole and benzodiazole rings, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and benzodiazole rings.

    Reduction: Reduced derivatives of the thiazole and benzodiazole rings.

    Substitution: Substituted derivatives at the thiazole and benzodiazole rings.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.

    Biological Research: The compound can be used to study the biological activity of thiazole and benzodiazole derivatives.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is not fully understood, but it is believed to involve interaction with specific molecular targets in the central nervous system. The compound may act as an agonist or antagonist at certain receptors, modulating neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-1-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole: shares structural similarities with other thiazole and benzodiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer unique biological activity and pharmacological properties. The presence of the cyclopropyl group, in particular, may enhance the compound’s stability and bioavailability.

Properties

IUPAC Name

5-[[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S/c1-12-17(23-11-19-12)10-21-8-14(9-21)22-16-5-3-2-4-15(16)20-18(22)13-6-7-13/h2-5,11,13-14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKWETHVFNVIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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